3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a combination of furan, pyridazine, piperazine, and thiadiazole rings. This unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazines .
Scientific Research Applications
3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Studied for its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules that feature furan, pyridazine, piperazine, or thiadiazole rings. Examples include:
Pyridazinone derivatives: Known for their diverse pharmacological activities.
Furan-containing compounds: Often explored for their antimicrobial and anticancer properties.
Piperazine derivatives: Widely used in medicinal chemistry for their bioactive properties.
Uniqueness
What sets 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine apart is its unique combination of these heterocyclic rings, which may confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-2-12(21-9-1)11-3-4-13(17-16-11)19-5-7-20(8-6-19)14-18-15-10-22-14/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRXQBJVCHNGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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